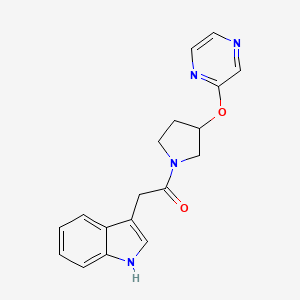

2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone

CAS No.: 2034582-49-3

Cat. No.: VC7414233

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034582-49-3 |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.368 |

| IUPAC Name | 2-(1H-indol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C18H18N4O2/c23-18(9-13-10-21-16-4-2-1-3-15(13)16)22-8-5-14(12-22)24-17-11-19-6-7-20-17/h1-4,6-7,10-11,14,21H,5,8-9,12H2 |

| Standard InChI Key | UPXNVBPPYZQHGK-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CNC4=CC=CC=C43 |

Introduction

Molecular Formula and Weight

The molecular formula for a similar compound, 2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, is C19H20N4O2, with a molecular weight of 336.4 g/mol . For 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, we can estimate a similar molecular weight due to the structural similarity, but exact data is not available.

Structural Components

-

Indole Ring: Known for its presence in numerous biologically active compounds, the indole ring is a key component of this molecule.

-

Pyrrolidine Ring: Often found in drugs and natural products, pyrrolidine contributes to the compound's potential pharmacological properties.

-

Pyrazine Ring: This ring system is also common in biologically active compounds, contributing to the molecule's potential for drug-like activity.

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions, including the formation of the indole and pyrrolidine rings, followed by the introduction of the pyrazine moiety. Specific synthesis details for this compound are not available, but similar compounds often require careful control of reaction conditions to achieve the desired structure.

Characterization Techniques

Characterization would likely involve techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Toxicity and Safety

Toxicity and safety profiles would need to be assessed through in vitro and in vivo studies, which are not reported for this compound.

Data Table: Comparison of Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |

|---|---|---|---|

| 2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone | C19H20N4O2 | 336.4 | Potential drug-like activity |

| (2R)-2-(1H-indol-3-ylmethyl)-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one | C16H14N4O | 278.31 | Potential pharmacological properties |

| 3-(1-naphthalen-2-ylindol-3-yl)-4-[1-(3-pyrrolidin-1-ylpropyl)indazol-3-yl]pyrrole-2,5-dione | C36H31N5O2 | 565.7 | Complex biological activity |

This table highlights the diversity of compounds with similar structural elements and their potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume